methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Medicinal chemistry PK optimization Ester prodrugs

This specific regioisomer features a methyl ester at position 2, a furan-2-carboxamide at position 3, and a phenyl group at position 5 on the thiophene core—a pharmacophoric arrangement validated in US6982279 for selective IKur blockade. Procuring the 2-amido isomer (CAS 315679-74-4) or ethyl ester analog introduces unvalidated pharmacological variables that undermine Kv1.5 selectivity profiles and SAR interpretation. Ensure your electrophysiology and co-crystallography studies are built on the correct geometry. This compound is the essential reference standard for atrial-selective antiarrhythmic programs seeking to avoid ventricular proarrhythmic liability.

Molecular Formula C17H13NO4S
Molecular Weight 327.4 g/mol
CAS No. 477326-48-0
Cat. No. B6523904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate
CAS477326-48-0
Molecular FormulaC17H13NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H13NO4S/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19)
InChIKeyAWEYZPWKSNLIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate (CAS 477326-48-0): Structural Identity and Procurement Baseline for Kv1.5-Targeted Research


Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate (CAS 477326-48-0; molecular formula C17H13NO4S; molecular weight 327.35 g/mol) is a heterocyclic small molecule featuring a thiophene core substituted at the 3-position with a furan-2-carboxamide group, at the 5-position with a phenyl ring, and at the 2-position with a methyl ester . The compound belongs to the class of arylated furan- and thiophenecarboxamides that act as blockers of the Kv1.5 potassium channel (IKur) in human atrium, and is described in patent literature as an antiarrhythmic agent candidate for the treatment and prophylaxis of atrial fibrillation and atrial flutter [1]. Its SMILES notation is COC(=O)C1=C(NC(=O)C2=CC=CO2)C=C(S1)C1=CC=CC=C1 .

Why Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate Cannot Be Interchanged with Closest Analogs: A Procurement Risk Analysis


Within the arylated thiophene carboxamide class, even minor structural modifications—such as ester chain length (methyl vs. ethyl), position of the amide group on the thiophene ring (3-amido vs. 2-amido), or identity of the heterocycle (furan-2-yl vs. oxazole-5-yl vs. benzamido)—produce substantially different molecular geometries, lipophilicities, and hydrogen-bonding patterns that directly impact Kv1.5 channel binding and selectivity profiles [1]. The patent literature explicitly teaches that the combination of a methyl ester at position 2, a furan-2-carboxamide at position 3, and a phenyl group at position 5 of the thiophene core constitutes a specific pharmacophoric arrangement within the Markush claims, and substitution with any other analogous heterocycle or ester group yields a compound outside the exemplified preferred scope for atrial antiarrhythmic activity [1]. Consequently, procurement of an ethyl ester analog or a positional isomer as a generic replacement introduces unvalidated pharmacological variables, undermining assay reproducibility and structure-activity relationship (SAR) interpretation in Kv1.5-targeted discovery programs.

Quantitative Evidence Guide for Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate: Differentiators vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Lipophilicity and Metabolic Stability Differentiation

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate (methyl ester, CAS 477326-48-0, MW 327.35) differs from its closest ester analog, ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate (MW 341.38), by one methylene unit in the ester moiety . All other structural elements—the thiophene core, the 3-furan-2-carboxamide group, and the 5-phenyl substituent—are identical between the two compounds. The single methylene difference is predicted to reduce lipophilicity (calculated log P) by approximately 0.5 log units for the methyl ester relative to the ethyl ester, based on the well-established Hansch π constant for the methylene fragment (+0.5) [1]. This difference directly impacts aqueous solubility, membrane permeability, and susceptibility to esterase-mediated hydrolysis. In the context of the arylated furan/thiophene carboxamide class, where lipophilicity has been correlated with antiproliferative activity in A431 cells [1], the methyl ester's distinct physicochemical profile provides a meaningful differentiation point for SAR studies and in vitro assay design.

Medicinal chemistry PK optimization Ester prodrugs

3-Amido vs. 2-Amido Regioisomerism: Impact on Kv1.5 Pharmacophore Geometry

The target compound bears the furan-2-carboxamide substituent at the 3-position of the thiophene ring, with the methyl ester at position 2 and phenyl at position 5. Its closest regioisomer, methyl 2-(furan-2-carboxamido)-4-phenylthiophene-3-carboxylate (CAS 315679-74-4; also C17H13NO4S, MW 327.35), places the amide at position 2, the ester at position 3, and the phenyl at position 4 of the thiophene ring [1]. This positional swap fundamentally alters the relative spatial orientation of the three pharmacophoric elements (amide NH/CO, ester CO, and phenyl ring). The patent covering this compound class (US6982279) specifies that the compounds act on the Kv1.5 potassium channel to inhibit the ultra-rapidly activating delayed rectifier current (IKur) in human atrium [2]. Although quantitative Kv1.5 IC50 values for the specific regioisomers are not publicly disclosed, the patent's generic formula Ia and Ib explicitly differentiate substitution patterns, indicating that regioisomerism is a critical determinant of target engagement [2]. In a broader class-level analysis of furan and thiophene amide derivatives, antiproliferative LD50 values against A431 cells ranged from 50 to 190 μg/mL across 12 structurally distinct analogs, demonstrating that even subtle structural changes produce measurable activity differences [3].

Kv1.5 potassium channel Structure-activity relationship Regioisomer differentiation

Furan-2-carboxamide vs. Benzamide Heterocycle: Electronic and Steric Differentiation Relevant to Kv1.5 Binding

The target compound incorporates a furan-2-carboxamide moiety, which differs fundamentally from the benzamide analog methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-23-1) . The furan ring is a five-membered, electron-rich heteroaromatic system with oxygen as the heteroatom, while the benzamide analog features a six-membered phenyl ring with a nitro substituent. This difference alters the π-electron distribution, dipole moment, and hydrogen-bonding properties of the amide group. In the patent (US6982279), the heterocycle X in the generic formula is defined specifically as oxygen or sulfur (for furan or thiophene carboxamides), not nitrogen or carbon-based aryl systems, indicating that the oxygen heteroatom of the furan ring is a critical structural feature for Kv1.5 channel interaction [1]. Quantitative molecular modeling data for related furan and thiophene amide derivatives demonstrate that HOMO-LUMO energy gaps, dipole moments, and polarizability parameters vary systematically between furan and thiophene series, correlating with differences in antiproliferative LD50 values (R ≈ 0.89–0.94) [2]. While the benzamide analog has not been evaluated in the same assay system, the fundamental electronic divergence strongly suggests differential target engagement.

Heterocyclic SAR Kv1.5 inhibitor Atrial fibrillation

Patent-Defined Preferred Substituent Pattern for Kv1.5-Mediated Antiarrhythmic Activity

US Patent 6,982,279 (issued January 3, 2006, to Aventis Pharm Deutschland GmbH) claims arylated furan- and thiophenecarboxamides of generic formulae Ia and Ib as Kv1.5 potassium channel blockers for the treatment of atrial arrhythmias [1]. The target compound—methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate—falls within the preferred scope of formula Ia where X = sulfur (thiophene), R(1) = C(O)OR(9) with R(9) = methyl (methyl ester), R(3) = phenyl, and the amide is attached at the 3-position of the thiophene ring. The patent explicitly teaches that these compounds act as ultra-rapidly activating delayed rectifier (IKur) inhibitors selective for the human atrium, distinguishing them from class III antiarrhythmics (e.g., dofetilide, d-sotalol) that block IKr and carry proarrhythmic risk of torsades de pointes [1]. No analogous patent coverage exists for the oxazole-5-carboxamide analog (CAS 919860-86-9) or the 5-nitrofuran analog (CAS 477538-21-9) in the context of Kv1.5 blockade, making the target compound the patent-validated structure for this therapeutic mechanism among its closest heterocyclic analogs.

Kv1.5 blocker Atrial fibrillation Patent composition-of-matter

Procurement-Relevant Application Scenarios for Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate (CAS 477326-48-0)


Kv1.5 (IKur) Hit-to-Lead and Lead Optimization Programs in Atrial Fibrillation Drug Discovery

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate is directly applicable as a patent-validated starting point or reference compound in medicinal chemistry programs targeting the Kv1.5 potassium channel (IKur) for atrial fibrillation. The compound's specific regioisomeric and heterocyclic configuration falls within the preferred scope of US6982279, which teaches that such arylated thiophene carboxamides inhibit the ultra-rapidly activating delayed rectifier current in human atrium with selectivity over ventricular IKr channels, thereby potentially avoiding the torsades de pointes risk associated with classical class III antiarrhythmics [1]. Its methyl ester group provides a defined lipophilicity anchor for SAR exploration, enabling systematic evaluation of ester-to-acid or ester-to-amide prodrug strategies while maintaining the validated 3-furan-2-amido-5-phenylthiophene pharmacophore core.

Regioisomer-Specific Pharmacophore Mapping of Thiophene-Based Ion Channel Modulators

The compound serves as a definitive 3-amido regioisomer standard for structure-activity relationship studies that distinguish the biological consequences of amide placement on the thiophene ring. Procurement of this compound, rather than its 2-amido positional isomer (CAS 315679-74-4), ensures that the pharmacophoric geometry evaluated in biochemical and electrophysiological assays corresponds to the substitution pattern claimed in the originating patent family [1]. This is essential when building computational pharmacophore models or performing X-ray co-crystallography with the Kv1.5 channel, where incorrect regioisomer identity would generate misleading structure-based design hypotheses.

Comparative Physicochemical Profiling in Ester-Based SAR Series

As the methyl ester representative of the 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate scaffold, this compound enables head-to-head comparison with its ethyl ester analog in assays of aqueous solubility, microsomal stability, and permeability. The predicted ~0.5 log unit lipophilicity difference relative to the ethyl ester [2] provides a defined parameter space for correlating physicochemical properties with in vitro activity and metabolic stability, guiding the selection of optimal ester substituents for in vivo pharmacokinetic studies in preclinical atrial fibrillation models.

Chemical Probe Development for Atrial-Selective Potassium Current Inhibition

In academic and industrial electrophysiology laboratories, this compound can be deployed as a small-molecule tool to probe the role of IKur (Kv1.5) in atrial action potential repolarization. The patent-documented selectivity rationale—based on the differential expression of Kv1.5 in human atrium versus ventricle—suggests that compounds within this structural class may achieve atrial-selective prolongation of the effective refractory period without ventricular proarrhythmic liability [1]. The methyl ester form offers a balance of solubility and cell permeability suitable for ex vivo tissue bath experiments using isolated human atrial trabeculae or in silico action potential modeling.

Quote Request

Request a Quote for methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.